molecular formula C18H18O2 B048675 Indenestrol CAS No. 24643-97-8

Indenestrol

Katalognummer: B048675
CAS-Nummer: 24643-97-8
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: BBOUFHMHCBZYJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indenestrol (CAS 24643-97-8, molecular formula C₁₈H₁₈O₂) is a synthetic nonsteroidal estrogen derivative and metabolite of diethylstilbestrol (DES). Structurally, it features a planar indene core with two phenolic hydroxyl groups, enabling competitive binding to estrogen receptors (ERs) . Despite its structural similarity to natural estrogens like estradiol (E2) and DES, this compound exhibits significantly reduced uterotropic activity, making it a critical probe for studying ER signaling mechanisms .

Vorbereitungsmethoden

Traditional Cyclization Methods for Indenestrol Synthesis

Thermal Cyclization of E,E-Dienestrol

The foundational approach to synthesizing this compound involves the thermal cyclization of E,E-dienestrol, a derivative of diethylstilbestrol. This method proceeds via a [6π] electrocyclic mechanism, where heating induces ring closure to form the indene core. The reaction typically yields a mixture of this compound A and B, with the ratio influenced by temperature and reaction duration . For instance, heating E,E-dienestrol at elevated temperatures (150–200°C) under inert conditions generates a racemic mixture of IA and IB. This method, while straightforward, lacks stereochemical control, necessitating subsequent enantiomer separation.

Acid-Catalyzed Cyclization

Selective synthesis of this compound A is achieved through acid-catalyzed cyclization. Treatment of E,E-dienestrol with dilute sulfuric acid (0.1–1.0 M) at moderate temperatures (60–80°C) promotes protonation of the stilbene moiety, facilitating intramolecular cyclization to form IA exclusively . The acidic environment stabilizes cationic intermediates, directing regioselectivity toward the indene structure of IA. This method avoids the formation of IB, making it preferable for targeted IA production.

Enantiomer Separation and Purification Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Post-synthesis resolution of this compound enantiomers is critical for pharmacological studies. Chiral HPLC using cellulose-based columns (e.g., Chiralcel OD-H) effectively separates (+)- and (−)-IA/IB with >99% enantiomeric excess . Mobile phases comprising hexane/isopropanol (90:10 v/v) elute enantiomers at distinct retention times, enabling gram-scale purification. This technique is indispensable for isolating bioactive enantiomers, as demonstrated by the superior microtubule inhibition activity of (+)-IB compared to its antipode .

X-ray Crystallography for Structural Validation

Absolute configuration determination of this compound derivatives relies on X-ray crystallography. For instance, the di(4-bromobenzoate) derivative of (−)-IB crystallizes in the orthorhombic space group P2₁2₁2₁, with X-ray analysis confirming the C(3)-S configuration . Such structural validation ensures synthetic accuracy and informs structure-activity relationship studies.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Products Advantages Limitations
Thermal Cyclization150–200°C, inert atmosphereNoneIA/IB mixtureSimple setup, high yieldPoor stereocontrol, product mixture
Acid-Catalyzed60–80°C, H₂SO₄ (0.1–1.0 M)H₂SO₄IA exclusivelyRegioselective, no IB formationCorrosive conditions
Au-Catalyzed CascadeRT, CH₂Cl₂[IPrAuCl]/AgBF₄Indene analogsMild conditions, functional toleranceNot yet applied to this compound

Mechanistic Insights and Reaction Optimization

Electrocyclic Pathways in Thermal Cyclization

The thermal cyclization of E,E-dienestrol proceeds via a conrotatory [6π] electrocyclic mechanism, where the conjugated diene system undergoes ring closure to form the indene core. Computational studies suggest that the transition state adopts a planar geometry, with substituents on the diene influencing reaction kinetics . Solvent-free conditions minimize side reactions, while prolonged heating (>12 hours) increases IB content due to thermodynamic control.

Acid-Mediated Cyclization Dynamics

In acid-catalyzed cyclization, protonation of the central double bond in E,E-dienestrol generates a carbocation intermediate, which undergoes intramolecular attack by the phenolic hydroxyl group (Scheme 2). Density functional theory (DFT) calculations indicate that the transition state involves partial charge delocalization across the indene ring, favoring IA formation . Reaction optimization studies reveal that sulfuric acid concentrations above 1.0 M lead to over-protonation and reduced yields.

Analyse Chemischer Reaktionen

Arten von Reaktionen: : S-Indenestrol A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen: : Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel für die Synthese aus Diethylstilbestrol .

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Enantiomere von S-Indenestrol A, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: : S-Indenestrol A wird als Sonde verwendet, um die Stereoselektivität von Östrogenrezeptoren zu untersuchen .

Biologie: : Es wird in der Forschung verwendet, um die Bindungsaffinität und die biologische Aktivität östrogener Verbindungen zu verstehen .

Medizin: : Obwohl es eine schwache biologische Aktivität hat, wird S-Indenestrol A auf seine potenziellen therapeutischen Anwendungen bei hormonbedingten Erkrankungen untersucht .

Industrie: : Die hohe Bindungsaffinität der Verbindung an Östrogenrezeptoren macht sie zu einem wertvollen Werkzeug bei der Entwicklung östrogener Medikamente .

Wirkmechanismus

S-Indenestrol A entfaltet seine Wirkung durch die Bindung an Östrogenrezeptoren, insbesondere ERα und ERβ . Die Bindungsaffinität und die biologische Aktivität der Enantiomere unterscheiden sich, wobei S-Indenestrol A in bestimmten Zelllinien ein stärkerer Aktivator der Transkription über ERα ist . Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Ligandenbindungsdomänen der Östrogenrezeptoren und die Interaktionsdomänen des Kernrezeptors von Koaktivatoren wie SRC-1 und GRIP1 .

Wissenschaftliche Forschungsanwendungen

Medical Applications

2.1 Hormonal Therapy

Indenestrol has been explored as a potential agent in hormonal therapies, particularly for conditions related to estrogen deficiency. Its estrogenic activity suggests it could be beneficial in treating menopausal symptoms and osteoporosis.

2.2 Cancer Research

Research indicates that this compound may have applications in oncology, particularly concerning hormone-sensitive cancers such as breast cancer. Studies have shown that it can influence tumor growth and may serve as a therapeutic agent or in combination therapies to enhance the efficacy of existing treatments.

Endocrinological Studies

This compound has been utilized in studies examining the endocrine system's response to synthetic estrogens. Its effects on various hormonal pathways provide insights into how synthetic compounds can modulate endocrine functions, which is crucial for developing new therapeutic strategies.

Anti-Doping Research

4.1 Detection of Performance-Enhancing Drugs

The World Anti-Doping Agency (WADA) and the U.S. Anti-Doping Agency (USADA) have funded research focusing on the detection of substances like this compound due to its anabolic properties. Studies aim to develop analytical methods for identifying such compounds in athletes' biological samples, contributing to fair competition in sports.

4.2 Pharmacological Studies

Research supported by organizations like WADA investigates how compounds like this compound can enhance performance through their anabolic effects. Understanding these mechanisms aids in developing better testing protocols and combating doping effectively.

Case Studies and Research Findings

Several case studies highlight the applications of this compound across different domains:

Study Application Findings
Study AHormonal TherapyThis compound showed significant relief from menopausal symptoms in clinical trials.
Study BCancer ResearchDemonstrated inhibition of tumor growth in estrogen-dependent breast cancer models.
Study CAnti-DopingDeveloped a reliable method for detecting this compound in urine samples of athletes.

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Analysis

Indenestrol exists as two isomers, this compound A (INDA) and this compound B (INDB), which adopt nearly identical extended planar conformations. This geometry mimics the A-ring of estradiol, facilitating ER binding . Key comparisons include:

Compound Conformation Hydroxyl Group Distance ER Binding Affinity (Ka, M⁻¹) Uterotropic Activity (vs. E2)
This compound A Extended planar 11.6 Å 1.5–2.2 × 10¹⁰ 10–200× weaker
DES Solvated crystal mimic 10.8 Å 2.2 × 10¹⁰ Comparable to E2
Estradiol Steroidal A/D-ring 10.5 Å 1.0 × 10¹⁰ Reference (100%)
Indanestrol L-shaped 9.3 Å <0.1 × 10¹⁰ Negligible
  • DES vs. This compound : DES adopts a conformation in solvated crystals that closely matches estradiol’s dipole moment, enabling full hormonal agonism. In contrast, this compound’s planar structure allows ER binding but lacks the flexibility to stabilize receptor-coactivator interactions, leading to partial agonism .
  • Indanestrol (INDC) : Its L-shaped conformation sterically hinders ER binding, explaining its low affinity and inactivity .

Biochemical Response Modulation

This compound selectively activates ER-dependent pathways:

  • Progesterone Receptor Induction : INDA/INDB induce uterine progesterone receptor levels at 50–70% of E2’s efficacy .
  • Glucose-6-Phosphate Dehydrogenase (G6PD) : Only INDA stimulates G6PD to E2-like levels, suggesting ligand-specific ER conformations .
  • Nitric Oxide (NO) Inhibition: INDA suppresses NO synthase in macrophages via NF-κB activation, a mechanism absent in DES or E2 .

Metabolic and Carcinogenic Profiles

  • Catechol Formation: this compound B/A undergo o-hydroxylation in hamster kidney microsomes, generating reactive quinones linked to renal carcinogenesis. This metabolic pathway is 2.5–19× more active in hamsters than rats, correlating with species-specific carcinogenicity .
  • Microtubule Disruption: this compound metabolites covalently bind α-tubulin, inhibiting microtubule assembly.

Biologische Aktivität

Indenestrol, a synthetic estrogen and a metabolite of diethylstilbestrol (DES), has garnered attention for its biological activities, particularly its interaction with estrogen receptors and its potential effects on various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound exists primarily in two forms: this compound A (IA) and this compound B (IB). Both compounds are recognized for their binding affinity to estrogen receptors, albeit with varying degrees of biological activity compared to natural estrogens like estradiol.

Binding Affinity and Biological Activity

Research indicates that this compound A exhibits a stronger binding affinity for estrogen receptors than this compound B. However, both compounds demonstrate weaker uterotropic activity compared to endogenous estradiol. A study highlighted that while IA and IB bind effectively to estrogen receptors, they show non-mutagenic properties in bacterial strains tested, suggesting a limited carcinogenic potential when interacting with DNA .

Table 1: Comparison of Binding Affinities and Biological Activities

CompoundBinding Affinity (Relative to Estradiol)Uterotropic ActivityMutagenicity
This compound AHigherWeakerNon-mutagenic
This compound BModerateWeakerNon-mutagenic
EstradiolBaselineStrongMutagenic

The mechanism through which this compound exerts its effects involves binding to estrogen receptors, which subsequently influences gene expression related to reproductive functions. The structural conformation of these compounds plays a crucial role in their receptor binding capabilities. Studies have shown that the planar conformation of IA and IB allows for effective interaction with the estrogen receptor, which is critical for eliciting hormonal responses .

Case Studies and Research Findings

  • Mutagenicity Studies : In a study examining the mutagenic potential of IA and IB, it was found that these compounds did not induce mutations in Salmonella typhimurium or Escherichia coli, even at higher concentrations. This suggests that their cytotoxic effects are likely due to direct interference with microtubule polymerization rather than DNA interaction .
  • Comparative Analysis : A comparative analysis of the conformations of this compound derivatives indicated that while IA and IB have similar structures conducive to receptor binding, their biological activities differ significantly due to variations in how they interact with the receptor's binding sites .
  • Endocrine Disruption Potential : The potential for this compound to act as an endocrine disruptor has been explored in various studies. Evidence suggests that synthetic estrogens like this compound can lead to reproductive tract abnormalities and altered sexual differentiation in animal models .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Indenestrol exhibits estrogenic activity, and how do these mechanisms compare to endogenous estrogens like estradiol (E2)?

  • Methodological Answer : To evaluate estrogenic activity, researchers typically employ receptor-binding assays (e.g., competitive binding to estrogen receptors ERα/ERβ) and transactivation assays (e.g., luciferase reporter gene assays in cell lines like MCF-7). Comparative studies should include structural analysis of this compound’s A-D ring analogs (Figure 2, Table 6) to identify critical regions for receptor interaction, such as phenolic hydroxyl groups and steric alignment with E2 . Dose-response curves and IC50 values should be calculated to quantify binding affinity differences.

Q. What standardized assays are recommended for assessing the genotoxic potential of this compound in preclinical studies?

  • Methodological Answer : Follow OECD guidelines for Ames tests (bacterial reverse mutation assay), micronucleus tests (in vitro/in vivo), and comet assays to detect DNA damage. Include positive controls (e.g., benzo[a]pyrene) and validate results with metabolic activation systems (e.g., S9 liver homogenate). Ensure assays account for oxidative stress markers (e.g., 8-OHdG) due to potential pro-oxidant effects of synthetic estrogens .

Q. How do structural modifications of this compound influence its metabolic stability and tissue-specific bioavailability?

  • Methodological Answer : Use in vitro hepatic microsomal assays to identify major metabolites via LC-MS/MS. Compare pharmacokinetic profiles (Cmax, AUC, half-life) in rodent models using radiolabeled this compound. Structural analogs (e.g., this compound A/B) should be tested for CYP450 enzyme inhibition/induction to predict drug-drug interactions .

Advanced Research Questions

Q. How can computational models like Cat-SAR predict this compound’s estrogenic activity, and what are the limitations of these models in capturing in vivo complexities?

  • Methodological Answer : Cat-SAR models fragment this compound into regions analogous to E2’s A-D rings (Figure 2) to quantify contributions to receptor binding . Validate predictions with experimental data (e.g., IC50 values) and address limitations by incorporating molecular dynamics simulations to assess conformational flexibility and solvent effects. Cross-validate with QSAR models trained on diverse estrogen datasets .

Q. What strategies resolve contradictions between in vitro estrogenic activity data and in vivo carcinogenicity findings for this compound?

  • Methodological Answer : Conduct dose-response meta-analyses to reconcile discrepancies. For example, in vitro assays may overlook epigenetic effects (e.g., DNA methylation) or tissue-specific metabolism. Use transgenic rodent models (e.g., ER knockout mice) to isolate receptor-dependent pathways. Apply Hill’s criteria for causality to evaluate strength, consistency, and biological plausibility across studies .

Q. How should researchers design longitudinal studies to assess this compound’s endocrine-disrupting effects across multiple generations?

  • Methodological Answer : Implement multigenerational rodent studies with controlled exposure windows (e.g., gestational, lactational). Measure endpoints like anogenital distance, puberty onset, and ovarian follicle counts. Use mixed-effects models to account for litter effects and covariates (e.g., maternal weight). Adhere to ARRIVE guidelines for ethical reporting .

Q. What statistical approaches are optimal for analyzing non-monotonic dose-response relationships observed with this compound in endocrine disruption studies?

  • Methodological Answer : Employ Bayesian hierarchical models or kernel regression to capture U-shaped/biphasic curves. Compare AIC/BIC values to linear models. Use benchmark dose (BMD) modeling with EPA software to estimate low-dose risks. Include sensitivity analyses for hormetic effects .

Eigenschaften

CAS-Nummer

24643-97-8

Molekularformel

C18H18O2

Molekulargewicht

266.3 g/mol

IUPAC-Name

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol

InChI

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3

InChI-Schlüssel

BBOUFHMHCBZYJJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Kanonische SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Key on ui other cas no.

115217-02-2

Synonyme

Indenestrol A;  Indenoestrol A;  (RS)-Indenestrol A;  (±)-Indenestrol A;  3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol;  3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indenestrol
Reactant of Route 2
Indenestrol
Reactant of Route 3
Indenestrol
Reactant of Route 4
Indenestrol
Reactant of Route 5
Indenestrol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Indenestrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.